{2-methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol {2-methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol
Brand Name: Vulcanchem
CAS No.: 37089-66-0
VCID: VC3087889
InChI: InChI=1S/C9H17NO/c1-10-5-7-2-3-9(10)8(4-7)6-11/h7-9,11H,2-6H2,1H3
SMILES: CN1CC2CCC1C(C2)CO
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol

{2-methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol

CAS No.: 37089-66-0

Cat. No.: VC3087889

Molecular Formula: C9H17NO

Molecular Weight: 155.24 g/mol

* For research use only. Not for human or veterinary use.

{2-methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol - 37089-66-0

Specification

CAS No. 37089-66-0
Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
IUPAC Name (2-methyl-2-azabicyclo[2.2.2]octan-6-yl)methanol
Standard InChI InChI=1S/C9H17NO/c1-10-5-7-2-3-9(10)8(4-7)6-11/h7-9,11H,2-6H2,1H3
Standard InChI Key BMOYMDZLGPXCOZ-UHFFFAOYSA-N
SMILES CN1CC2CCC1C(C2)CO
Canonical SMILES CN1CC2CCC1C(C2)CO

Introduction

Chemical Identity and Structural Properties

Nomenclature and Basic Identification

{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol is registered with several standard chemical identifiers that enable precise recognition across chemical databases and scientific literature. The compound's primary identifiers are summarized in Table 1.

Table 1: Chemical Identifiers of {2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol

Identifier TypeValueReference
CAS Registry Number37089-66-0
Molecular FormulaC₉H₁₇NO
MDL NumberMFCD25962826
PubChem CID84650272
IUPAC Name(2-methyl-2-azabicyclo[2.2.2]octan-6-yl)methanol

The IUPAC name systematically describes its structure, indicating a methylated nitrogen at position 2 of the azabicyclo[2.2.2]octane core and a hydroxymethyl group at position 6 . This nomenclature follows international chemical naming conventions to precisely convey the molecular structure.

Structural Features and Representation

The compound possesses a bicyclic structure with a tertiary amine (the 2-aza component) incorporated into one of the bridges of the bicyclo[2.2.2]octane framework. The nitrogen atom at position 2 is methylated, and position 6 features a hydroxymethyl (CH₂OH) group extending from the bicyclic core.

Several standardized chemical identifiers are used to represent this structure unambiguously:

  • Standard InChI: InChI=1S/C9H17NO/c1-10-5-7-2-3-9(10)8(4-7)6-11/h7-9,11H,2-6H2,1H3

  • InChI Key: BMOYMDZLGPXCOZ-UHFFFAOYSA-N

  • SMILES: CN1CC2CCC1C(C2)CO

The compound contains 11 heavy atoms and 2 ring systems , with its distinctive bicyclic arrangement being its defining structural characteristic.

Physicochemical Properties

Physical and Chemical Characteristics

{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol exhibits several important physicochemical properties that determine its behavior in various environments and applications. These properties are summarized in Table 2.

Table 2: Physicochemical Properties of {2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol

PropertyValueMethodReference
Physical StateLiquidObserved
Density1.017±0.06 g/cm³Predicted
Boiling Point211.5±13.0 °CPredicted
pKa14.91±0.10Predicted
LogP0.41Calculated
Polar Surface Area23 ŲCalculated
Rotatable Bond Count1Calculated
Carbon Bond Saturation (Fsp³)1Calculated

The moderate LogP value of 0.41 indicates that the compound has a slight preference for lipophilic environments over aqueous ones, though the value is close to zero, suggesting reasonable solubility in both polar and non-polar solvents . The relatively high boiling point of approximately 211.5°C reflects its molecular weight and hydrogen bonding capabilities through the hydroxyl group .

Molecular and Structural Parameters

The structure of {2-methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol features several important molecular characteristics that influence its chemical behavior and potential applications:

  • The rigid bicyclic framework provides conformational stability and a well-defined three-dimensional structure.

  • The tertiary amine nitrogen contributes to the compound's basicity and potential for coordination with metals or protonation.

  • The hydroxymethyl group provides hydrogen bonding capabilities and serves as a potential site for further functionalization.

  • The single rotatable bond (in the hydroxymethyl group) offers limited conformational flexibility in an otherwise rigid structure .

These structural features collectively determine the compound's reactivity patterns, intermolecular interactions, and potential utility in various chemical applications.

Applications and Research Relevance

Research Applications

{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol is primarily utilized in research contexts, particularly as a building block or intermediate in organic synthesis. Its bicyclic structure with the incorporated nitrogen atom makes it valuable for the synthesis of more complex molecules with potential applications in various fields:

  • As a structural building block in medicinal chemistry

  • In the development of catalysts and ligands

  • As a precursor for more complex nitrogen-containing compounds

  • In studies of structure-activity relationships

The compound's inclusion in American Elements' catalog of life science products suggests its relevance in biochemical and medicinal chemistry research . Compounds containing the azabicyclo[2.2.2]octane scaffold are of interest in drug discovery due to the rigid three-dimensional structure that can provide specific spatial orientation of functional groups.

Related Compounds and Structural Analogs

Structural Relatives and Comparison

Several structural analogs of {2-methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol provide context for understanding the chemical family to which this compound belongs. Table 3 presents a comparison of key related compounds.

Table 3: Comparative Analysis of {2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Structural DistinctionsReference
{2-Methyl-2-azabicyclo[2.2.2]octan-6-yl}methanolC₉H₁₇NO155.24Methyl on N, hydroxymethyl at position 6
2-Azabicyclo[2.2.2]octan-1-ylmethanolC₈H₁₅NO141.21No methyl on N, hydroxymethyl at position 1
2-Methyl-2-azabicyclo[2.2.2]octan-6-olC₈H₁₅NO141.21Methyl on N, hydroxyl at position 6

These structural variations result in distinct physicochemical properties and potential applications. The presence of the methyl group on the nitrogen in {2-methyl-2-azabicyclo[2.2.2]octan-6-yl}methanol increases the electron density on the nitrogen, potentially affecting its basicity and reactivity compared to unmethylated analogs.

Relevance in Broader Chemical Context

The azabicyclo[2.2.2]octane scaffold appears in various bioactive compounds and pharmaceutical agents. Related compounds have been studied for their roles as ligands in biological systems and as intermediates in organic synthesis and medicinal chemistry.

The search results mention that compounds similar to 2-Azabicyclo[2.2.2]octan-1-ylmethanol include other nitrogen-containing bicyclic compounds that have been investigated for their biological activities and synthetic utility. The structural motif is also relevant in the context of Melodinus alkaloid synthesis, as evidenced by research involving related azabicyclic scaffolds .

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